N,N,5-trimethylpyridine-2-sulfonamide
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Overview
Description
N,N,5-trimethylpyridine-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,5-trimethylpyridine-2-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic process and reducing waste generation . The reaction conditions often involve the use of ammonium carbamate as the nitrogen source and methanol as the reaction medium .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidative coupling reactions. The use of readily available and low-cost commodity chemicals such as thiols and amines makes this method economically viable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N,N,5-trimethylpyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of this compound .
Scientific Research Applications
N,N,5-trimethylpyridine-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s sulfonamide group is of interest in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of N,N,5-trimethylpyridine-2-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can inhibit enzyme activity by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N,5-trimethylpyridine-2-sulfonamide include:
Sulfenamides: These compounds have a sulfur-nitrogen bond and are used in the synthesis of various organosulfur compounds.
Sulfinamides: These compounds contain a sulfinamide group and are used as intermediates in the synthesis of other sulfur-containing compounds.
Sulfonamides: These are widely used in pharmaceuticals and agrochemicals due to their biological activity.
Uniqueness
This compound is unique due to its specific structure, which combines a pyridine ring with a sulfonamide group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
N,N,5-trimethylpyridine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-7-4-5-8(9-6-7)13(11,12)10(2)3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYNXLQOQQDTFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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